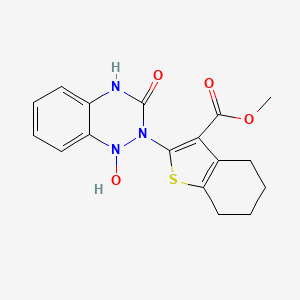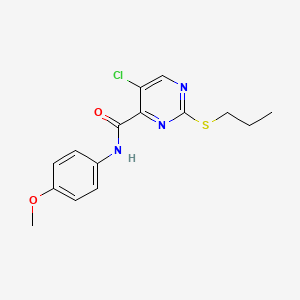![molecular formula C24H27NO4S B11417534 N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11417534.png)
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide, also known by its systematic IUPAC name, is a complex organic compound. Let’s break down its structure:
N-benzyl: Indicates the presence of a benzyl group (C₆H₅CH₂-) attached to a nitrogen atom.
N-(1,1-dioxidotetrahydrothiophen-3-yl): Refers to a tetrahydrothiophene ring with an oxidized sulfur atom (sulfone group) at position 1.
2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide: Describes an acetamide group (CH₃CONH-) attached to a benzofuran ring at position 5, with an isopropyl (propan-2-yl) substituent.
準備方法
The synthesis of this compound involves several steps
Step 1: Synthesize the benzofuran ring by cyclization of an appropriate precursor.
Step 2: Introduce the tetrahydrothiophene ring via a suitable reaction (e.g., thiol oxidation).
Step 3: Attach the benzyl group and acetamide moiety.
For industrial production, researchers would optimize these steps for yield, scalability, and safety.
化学反応の分析
Oxidation: The sulfone group can undergo oxidation reactions (e.g., using peracids) to form sulfoxides or sulfones.
Reduction: Reduction of the sulfone group can yield the corresponding thioether.
Substitution: The benzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents: Oxidants (e.g., mCPBA), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., NaN₃).
Major Products: Sulfoxides, thioethers, and substituted benzyl derivatives.
科学的研究の応用
Chemistry: Investigate its reactivity, stereochemistry, and novel synthetic methodologies.
Biology: Explore its potential as a bioactive compound (e.g., enzyme inhibitors, ligands).
Medicine: Assess its pharmacological properties (e.g., anti-inflammatory, antimicrobial).
Industry: Evaluate its use in materials science (e.g., polymers, catalysts).
作用機序
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by the compound.
Pathways: Investigate signaling pathways modulated by its interactions.
類似化合物との比較
While direct analogs are scarce, we can compare it to related structures:
Similar Compounds:
特性
分子式 |
C24H27NO4S |
|---|---|
分子量 |
425.5 g/mol |
IUPAC名 |
N-benzyl-N-(1,1-dioxothiolan-3-yl)-2-(5-propan-2-yl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C24H27NO4S/c1-17(2)19-8-9-23-22(12-19)20(15-29-23)13-24(26)25(14-18-6-4-3-5-7-18)21-10-11-30(27,28)16-21/h3-9,12,15,17,21H,10-11,13-14,16H2,1-2H3 |
InChIキー |
UXRHFNQOGOGKHE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC2=C(C=C1)OC=C2CC(=O)N(CC3=CC=CC=C3)C4CCS(=O)(=O)C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(5-methylfuran-2-yl)methyl]-1-propyl-1H-benzimidazol-2-amine](/img/structure/B11417469.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11417493.png)
![Dimethyl [2-(4-chlorophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate](/img/structure/B11417494.png)

![ethyl [9-cyano-8-(4-fluorophenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]acetate](/img/structure/B11417506.png)
![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenethylacetamide](/img/structure/B11417512.png)
![N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B11417515.png)
![N-(1,2-benzoxazol-3-yl)-5-{[(2-fluorobenzyl)sulfonyl]methyl}furan-2-carboxamide](/img/structure/B11417517.png)
![1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butan-1-one](/img/structure/B11417526.png)
![Ethyl 5-acetyl-2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B11417530.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide](/img/structure/B11417538.png)
![2-(Adamantan-1-YL)-4-chloro-5-[(4-hydroxyphenyl)amino]-2,3-dihydropyridazin-3-one](/img/structure/B11417555.png)
